N-(5-Acetylbiphenyl-2-yl)-acetamide
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Description
N-(5-Acetylbiphenyl-2-yl)-acetamide (ABPA) is an amide derivative of biphenyl, a type of aromatic hydrocarbon. It is an important synthetic intermediate in the production of various pharmaceuticals, agrochemicals, and other industrial chemicals. ABPA is also used in the synthesis of a variety of other compounds due to its unique properties. In the pharmaceutical industry, ABPA is used as a starting material in the synthesis of a variety of drugs, including anti-cancer agents, anti-inflammatory drugs, and anticonvulsants. Furthermore, ABPA is also used in the synthesis of agrochemicals, such as herbicides and insecticides, as well as in the production of other industrial chemicals.
Scientific Research Applications
Antiplasmodial Properties
A study by Mphahlele, M. M., and Choong, Y. (2017) describes the synthesis of novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, which were evaluated for potential in vitro antiplasmodial properties against Plasmodium falciparum. The study suggests a theoretical mode of action for these compounds involving molecular docking against the parasite lactate dehydrogenase (Mphahlele, M. M., & Choong, Y., 2017).
Anticancer Activity
In 2019, Mehta, S., Kumar, Sanjiv, et al. synthesized 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives and evaluated them for their in vitro antimicrobial and anticancer activities. Compounds showed significant antimicrobial activity and potential anticancer properties (Mehta, S., Kumar, Sanjiv, et al., 2019).
Biological Evaluation as Anticancer Agents
Evren, A., Yurttaş, L., et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activity. The compounds showed selective cytotoxicity against human lung adenocarcinoma cells, with compound 4c exhibiting high selectivity (Evren, A., Yurttaş, L., et al., 2019).
Antitumor Activity
Wu, R., Ding, Wan-jing, et al. (2009) reported that a novel synthesized compound, N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05), exhibited potent antitumor activity against various cancer cells in vitro. XN05 was found to disrupt microtubule assembly, cause cell cycle arrest, and induce apoptosis in BEL-7402 cells, suggesting its potential as a microtubule inhibitor for cancer treatment (Wu, R., Ding, Wan-jing, et al., 2009).
properties
IUPAC Name |
N-(4-acetyl-2-phenylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-11(18)14-8-9-16(17-12(2)19)15(10-14)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTXDFCYSOCFPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC(=O)C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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